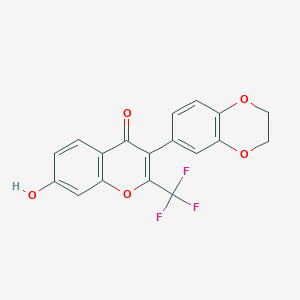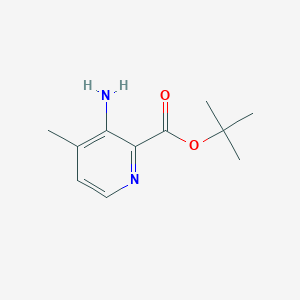
CC1=CC=NC(C(=O)OC(C)(C)C)=C1N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CC1=CC=NC(C(=O)OC(C)(C)C)=C1N, also known as tert-butyl 4-aminopyrazolo[3,4-d]pyrimidine-5-carboxylate, is a heterocyclic compound with potential biological applications. In recent years, CC1=CC=NC(C(=O)OC(C)(C)C)=C1N has gained attention as a potential drug candidate due to its ability to interact with specific biological targets.
Mecanismo De Acción
The mechanism of action of CC1=CC=NC(C(=O)OC(C)(C)C)=C1N is not fully understood, but studies have suggested that it may interact with specific biological targets through a variety of mechanisms. For example, CC1=CC=NC(C(=O)OC(C)(C)C)=C1N may bind to specific enzymes, inhibiting their activity and leading to downstream effects on cellular processes. Alternatively, CC1=CC=NC(C(=O)OC(C)(C)C)=C1N may bind to specific receptors, modulating their activity and leading to changes in cellular signaling pathways.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that CC1=CC=NC(C(=O)OC(C)(C)C)=C1N may have a variety of biochemical and physiological effects. For example, CC1=CC=NC(C(=O)OC(C)(C)C)=C1N has been shown to inhibit the activity of specific enzymes involved in cellular metabolism, leading to changes in cellular energy production. Additionally, CC1=CC=NC(C(=O)OC(C)(C)C)=C1N has been shown to modulate the activity of specific receptors involved in cellular signaling pathways, leading to changes in cellular behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CC1=CC=NC(C(=O)OC(C)(C)C)=C1N has several advantages for lab experiments. For example, CC1=CC=NC(C(=O)OC(C)(C)C)=C1N is relatively easy to synthesize and can be obtained in good yields. Additionally, CC1=CC=NC(C(=O)OC(C)(C)C)=C1N has been shown to have specific biological activity, making it a useful tool for studying cellular processes. However, CC1=CC=NC(C(=O)OC(C)(C)C)=C1N also has limitations. For example, CC1=CC=NC(C(=O)OC(C)(C)C)=C1N may have off-target effects, leading to unintended consequences in cellular experiments.
Direcciones Futuras
There are several future directions for research on CC1=CC=NC(C(=O)OC(C)(C)C)=C1N. One area of research involves the development of CC1=CC=NC(C(=O)OC(C)(C)C)=C1N as a potential drug candidate. Studies have shown that CC1=CC=NC(C(=O)OC(C)(C)C)=C1N has the potential to interact with specific biological targets, making it a promising candidate for the treatment of various diseases. Additionally, future research may focus on elucidating the mechanism of action of CC1=CC=NC(C(=O)OC(C)(C)C)=C1N, which could lead to a better understanding of its potential therapeutic applications. Finally, future research may focus on developing new synthetic methods for CC1=CC=NC(C(=O)OC(C)(C)C)=C1N, which could improve its yield and purity.
Métodos De Síntesis
CC1=CC=NC(C(=O)OC(C)(C)C)=C1N can be synthesized using a variety of methods. One of the most common methods involves the reaction of CC1=CC=NC(C(=O)OC(C)(C)C)=C1N 4-aminopyrazolo[3,4-d]pyrimidine-5-carboxylate with a suitable reagent, such as acetic anhydride or acetyl chloride. The reaction proceeds under mild conditions and yields CC1=CC=NC(C(=O)OC(C)(C)C)=C1N in good yields.
Aplicaciones Científicas De Investigación
CC1=CC=NC(C(=O)OC(C)(C)C)=C1N has been the subject of numerous scientific studies due to its potential biological applications. One area of research involves the development of CC1=CC=NC(C(=O)OC(C)(C)C)=C1N as a potential drug candidate. Studies have shown that CC1=CC=NC(C(=O)OC(C)(C)C)=C1N has the ability to interact with specific biological targets, such as enzymes and receptors, and may have therapeutic potential for the treatment of various diseases.
Propiedades
IUPAC Name |
tert-butyl 3-amino-4-methylpyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-7-5-6-13-9(8(7)12)10(14)15-11(2,3)4/h5-6H,12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJSCWSOEUTFAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C(=O)OC(C)(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-amino-4-methylpyridine-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

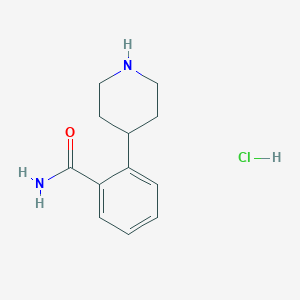
![2-(2-(ethylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2409302.png)
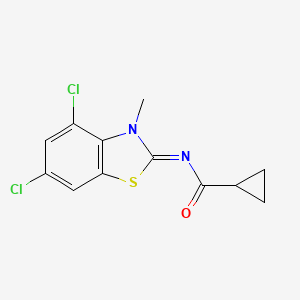
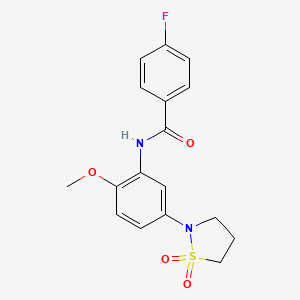
![N-(3-fluorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2409305.png)
![6-(2-Methylphenyl)-1-propan-2-yl-N-[2-(prop-2-enoylamino)ethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2409307.png)
![N-(2-fluorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2409308.png)
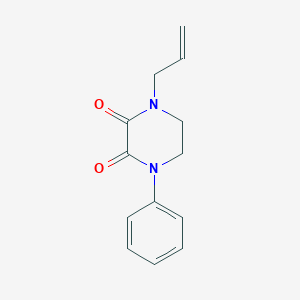
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate](/img/structure/B2409311.png)
![6-(4-chlorophenyl)-5-[(E)-2-nitroethenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B2409312.png)
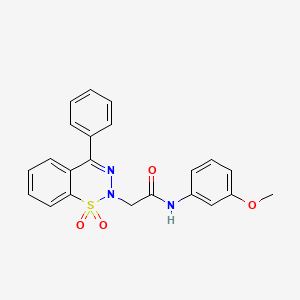
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2409317.png)
